molecular formula C9H14ClN3 B1459222 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1384427-69-3

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B1459222
CAS No.: 1384427-69-3
M. Wt: 199.68 g/mol
InChI Key: HNVLVORHMBKFKO-UHFFFAOYSA-N
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Description

5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position, two methyl groups at the 1st and 3rd positions, and a pyrrolidinyl group at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The methyl groups at the 1st and 3rd positions can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Products may include 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole-2-carboxylic acid.

    Reduction: Products may include 1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole.

    Substitution: Products may include 5-substituted derivatives such as 5-amino-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids. It may also serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific biological system and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chlorine atom at the 5th position.

    5-chloro-1,3-dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group at the 4th position.

    5-chloro-1,3-dimethyl-4-(piperidin-2-yl)-1H-pyrazole: Contains a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

The presence of both the chlorine atom and the pyrrolidinyl group in 5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole imparts unique chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the pyrrolidinyl group can enhance the compound’s interaction with biological targets. This combination of features makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

5-chloro-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6-8(7-4-3-5-11-7)9(10)13(2)12-6/h7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVLVORHMBKFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2CCCN2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209342
Record name 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-69-3
Record name 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 5-chloro-1,3-dimethyl-4-(2-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 2
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 3
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 4
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 5
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 6
5-chloro-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

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